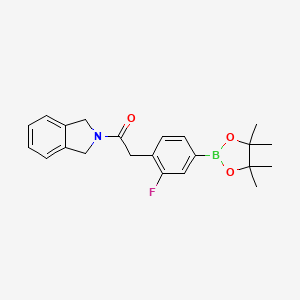

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone

Description

This compound (CAS: 1620226-71-2, Molecular Formula: C₂₂H₂₅BFNO₃, MW: 381.26 g/mol) is a boronate ester derivative featuring:

- A pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enabling participation in Suzuki-Miyaura cross-coupling reactions .

- A 2-fluoro substituent on the phenyl ring, influencing electronic properties and steric interactions .

It is commercially available (95% purity) and serves as a versatile intermediate in organic synthesis, particularly in drug discovery .

Properties

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)-2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BFNO3/c1-21(2)22(3,4)28-23(27-21)18-10-9-15(19(24)12-18)11-20(26)25-13-16-7-5-6-8-17(16)14-25/h5-10,12H,11,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQSBMUDQPZNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)N3CC4=CC=CC=C4C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone typically involves multiple steps:

Formation of the Boronate Ester: The boronate ester group can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated phenyl derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Formation of the Isoindolinone Moiety: The isoindolinone structure can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a phenol derivative.

Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form an alcohol.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a phenol derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The fluoro group can enhance binding affinity to targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronate Esters and Fluorinated Aromatic Rings

Key Observations :

Analogues with Heterocyclic Boronate Esters

Key Observations :

- Indoline/indazole cores offer rigid scaffolds for targeting enzymes or receptors, contrasting with the target compound’s flexible isoindolin-ethanone structure .

- Chlorine substituents in imidazopyridine derivatives enhance metabolic stability compared to fluorine .

Stability and Reactivity

- Hydrolytic Stability : Pinacol boronate esters are generally stable but hydrolyze under acidic conditions. The ortho-fluoro substituent in the target compound may reduce hydrolysis rates compared to para-substituted analogues .

- Thermal Stability : Isoindolin derivatives tolerate reflux conditions (e.g., in glacial acetic acid) , suggesting robustness in synthetic workflows.

Biological Activity

The compound 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone is a novel chemical entity with potential applications in medicinal chemistry. Its unique structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a dioxaborolane moiety and an isoindoline ring, which are significant for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an inhibitor of specific proteins involved in cellular processes. Notably, compounds with similar structures have shown promising results in inhibiting protein functions relevant to cancer and immune responses.

Case Studies and Findings

-

Inhibition of Perforin Activity :

A study explored a series of compounds related to isoindolinone derivatives as inhibitors of perforin, a pore-forming protein expressed by lymphocytes. Although the specific compound was not directly tested, structural analogs demonstrated significant inhibition of perforin activity at low concentrations (IC50 values ranging from 0.79 μM to 3.03 μM) without cytotoxic effects on natural killer cells .Compound IC50 (μM) Activity Isoindolinone derivative 0.79 Strong Another derivative 1.69 Moderate 4-Acetyl derivative 1.67 Moderate -

Cytotoxicity and Selectivity :

The selectivity and cytotoxicity profile of similar compounds were evaluated in vitro using various cancer cell lines. Compounds with the dioxaborolane structure often exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . -

Mechanism of Action :

Preliminary studies suggest that the mechanism may involve reversible binding to target proteins, preventing their interaction with cellular membranes and subsequent pore formation. This was evidenced by surface plasmon resonance studies showing rapid binding kinetics at low concentrations (≤2.5 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.